Cas no 7712-28-9 (3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid)

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a heterocyclic compound featuring a quinoxalinone core linked to a propanoic acid moiety. This structure imparts versatile reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s keto and carboxylic acid functionalities enable diverse derivatization, facilitating the development of biologically active molecules. Its rigid quinoxalinone scaffold contributes to stability and potential binding affinity in target interactions. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial applications. Suitable for use in medicinal chemistry, it serves as a key building block for exploring novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid structure
7712-28-9 structure
Product Name:3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
CAS No:7712-28-9
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD01820403
CID:571934
PubChem ID:151480
Update Time:2025-05-21

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Hydroxyquinoxalin-2-yl)propanoic acid
    • 2-Quinoxalinepropanoicacid, 3,4-dihydro-3-oxo-
    • 3-(2-Carboxyethyl)-2(1H)-Quinoxalinone
    • 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
    • 3-(3-hydroxyquinoxalin-2-yl)propanoic acid(SALTDATA: FREE)
    • 3,4-dihydro-3-oxo-2-quinoxalinepropanoic acid
    • Quinoxalinol-ketoglutarate
    • 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
    • 3-Hydroxy-2-quinoxalinepropionic acid
    • HROJWOXFEZYMGL-UHFFFAOYSA-N
    • 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid
    • 3-(3-Oxo-3,4-dihydro-2-quinoxalinyl)propanoic acid
    • 3-(2'-Hydroxycarbonylethyl)-2-quinoxalinol
    • ChemDiv1_003696
    • 3-(3-Hydroxy-2-quinoxalinyl)propanoic acid
    • N16839
    • Cambridge id 6370605
    • MFCD01820403
    • TimTec1_002177
    • SR-01000439234
    • SDCCGMLS-0065507.P001
    • SR-01000435046
    • DichloroacetaldehydeHydrate
    • Q27455414
    • 3-Carboxyethyl-2(1H) quinoxalinone
    • CHEMBL4558626
    • SR-01000435046-1
    • 3-(3-hydroxyquinoxalin-2-yl)propanoicacid
    • 2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-
    • HMS1540C21
    • CS-0071078
    • Cambridge id 5913107
    • F0907-7709
    • AKOS002348554
    • Oprea1_536901
    • SR-01000439234-1
    • 3-(3-hydroxyquinoxaline-2-yl)propanoic acid
    • AKOS000267426
    • 3-(3-Oxo-3,4-dihydro-2-quinoxalinyl)propanoic acid #
    • Oprea1_782335
    • Z56862720
    • DTXSID70227909
    • MFCD00843539
    • SCHEMBL1128908
    • HMS597H22
    • A915341
    • AB00685400-01
    • CCG-106767
    • EN300-04352
    • 10.14272/HROJWOXFEZYMGL-UHFFFAOYSA-N.1
    • 3-(3-Hydroxy-2-quinoxalinyl)propanoic acid, AldrichCPR
    • 7712-28-9
    • doi:10.14272/HROJWOXFEZYMGL-UHFFFAOYSA-N.1
    • AS-67019
    • STK388247
    • STK499953
    • SDCCGSBI-0661414.P001
    • DTXCID70150400
    • AF-399/15285123
    • AG-205/33663029
    • BBL005594
    • ALBB-005213
    • 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
    • MDL: MFCD01820403
    • Inchi: 1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15)
    • InChI Key: HROJWOXFEZYMGL-UHFFFAOYSA-N
    • SMILES: O=C1C(CCC(=O)O)=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 218.06900
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.8
  • XLogP3: 0.1

Experimental Properties

  • PSA: 83.31000
  • LogP: 1.35260

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:7712-28-9)3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Order Number:A915341
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):202.0
Email:sales@amadischem.com

Additional information on 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No 7712-28-9, known as 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of quinoxaline derivatives, which are well-known for their versatility and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Properties

The structure of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is characterized by a quinoxaline ring system with a ketone group at the 3-position and a propanoic acid substituent at the 2-position. This arrangement imparts the molecule with a combination of aromaticity and functional groups that can participate in various chemical reactions. The compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate.

Synthesis and Characterization

The synthesis of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves multi-step organic reactions, including nucleophilic aromatic substitution and oxidation processes. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. The compound has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography.

Biological Activity and Applications

Research into the biological activity of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid has revealed promising results in several areas. In pharmacology, this compound has shown potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, studies have demonstrated its antioxidant properties, making it a candidate for use in skincare products aimed at combating oxidative stress.

In the field of agrochemistry, this compound has been investigated for its pesticidal properties. Recent experiments have indicated that it can effectively control certain agricultural pests without causing significant harm to non-target organisms or the environment.

Recent Research Developments

Recent studies have focused on enhancing the bioavailability of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid through structural modifications. Researchers have explored the addition of hydrophilic groups to improve solubility and absorption rates in vivo. These modifications have shown promising results in preclinical trials.

Another area of active research is the exploration of this compound's role in drug delivery systems. Its ability to form stable complexes with various drugs has led to investigations into its potential use as a carrier molecule in targeted therapy.

Future Prospects

The future of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid looks promising as researchers continue to uncover new applications and optimize its properties. Collaborative efforts between academic institutions and industry partners are expected to accelerate its transition from laboratory research to commercial products.

In conclusion, CAS No 7712-28-, or 3-(3-Oxo-, represents a versatile compound with a wide range of potential applications across multiple disciplines. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both scientific understanding and practical innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7712-28-9)3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
A915341
Purity:99%
Quantity:10.0g
Price ($):202.0
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